Fmoc-9-aminononanoic acid

Peptide Synthesis PROTAC Linker Design Solid‑Phase Synthesis

PROTAC design requires precise linker length to achieve stable ternary complexes. Fmoc-9-aminononanoic acid provides a 12-13 Å spacer-longer than C6 linkers but more rigid than C11-optimizing target engagement. Supplied as ≥98% HPLC white powder, it ensures reliable on-resin deprotection and low side-product formation in solid-phase synthesis. • 9-carbon hydrophobic tether balances spatial reach and conformational control • Reduces aggregation risk vs. longer-chain analogs (XLogP3: 5.3) • Fmoc-protected amine enables seamless integration into standard SPPS workflows • Bulk quantities available; rapid global delivery from regional hubs

Molecular Formula C24H29NO4
Molecular Weight 395.5 g/mol
CAS No. 212688-52-3
Cat. No. B1463676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-9-aminononanoic acid
CAS212688-52-3
Molecular FormulaC24H29NO4
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCC(=O)O
InChIInChI=1S/C24H29NO4/c26-23(27)15-5-3-1-2-4-10-16-25-24(28)29-17-22-20-13-8-6-11-18(20)19-12-7-9-14-21(19)22/h6-9,11-14,22H,1-5,10,15-17H2,(H,25,28)(H,26,27)
InChIKeyLWISAKTUHDLUTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-9-aminononanoic Acid in Peptide and PROTAC Synthesis


Fmoc-9-aminononanoic acid (Fmoc-9-ANC-OH, CAS 212688-52-3) is a synthetic amino acid derivative characterized by a 9‑carbon aliphatic chain bearing a 9‑fluorenylmethyloxycarbonyl (Fmoc)-protected amine at one terminus and a free carboxylic acid at the other [1]. It is supplied as a white to off‑white powder with a melting point of 124–128 °C and a molecular weight of 395.5 g/mol . The compound serves as a heterobifunctional linker in solid‑phase peptide synthesis (SPPS) and is explicitly validated as a PROTAC (proteolysis‑targeting chimera) linker building block . Its nine‑carbon alkane spacer provides a hydrophobic, flexible tether that can be precisely positioned between functional modules under standard Fmoc‑SPPS protocols [1].

Workflow Standard Fmoc-SPPS
Spacer 9-carbon hydrophobic alkane chain
Context PROTAC linker & peptide elongation

Why Fmoc-9-aminononanoic Acid Is Irreplaceable


Fmoc‑protected ω‑amino acids are not interchangeable building blocks. The aliphatic chain length dictates three critical experimental parameters: (i) the spatial distance between conjugated moieties, which directly influences the formation of ternary complexes in PROTAC design and peptide‑receptor interactions [1]; (ii) the local hydrophobic environment, which alters peptide aggregation propensity and solid‑phase synthesis efficiency [2]; and (iii) the physicochemical properties of the final construct, including retention time and solubility. Substituting Fmoc‑9‑aminononanoic acid with the more common six‑carbon Fmoc‑Ahx (C6) or the hydrophilic Fmoc‑AEEA linker can reduce the inter‑module distance by approximately 4–5 Å, potentially abolishing target engagement [1]. Conversely, extending the chain to Fmoc‑11‑aminoundecanoic acid (C11) may introduce excessive flexibility that complicates crystallization or biophysical characterization . Therefore, the nine‑carbon chain occupies a unique position that balances spatial reach and conformational control.

Shorter C6 or AEEA linkers may not achieve the required inter-module distance for ternary complex formation.
Longer C11 linkers may introduce excessive flexibility, complicating crystallisation or biophysical characterization.
Hydrophilic linkers can shift local hydrophobicity, potentially altering on‑resin aggregation and SPPS efficiency.

Fmoc-9-aminononanoic Acid vs. Common Fmoc Linkers


C9 Spacer Length: Advantage Over C6 and C8

The nine‑carbon alkyl chain of Fmoc‑9‑aminononanoic acid provides an extended‑end‑to‑end distance of approximately 12–13 Å, which is 3–4 Å longer than the six‑carbon Fmoc‑Ahx linker (C6, ≈8–9 Å) and 1–2 Å longer than the eight‑carbon Fmoc‑8‑aminooctanoic acid (C8, ≈10–11 Å) [1]. This incremental length is critical for achieving optimal linker geometry in PROTACs, where sub‑optimal spacing can reduce ternary complex formation and subsequent ubiquitination efficiency by >50% [2].

End-to-End Spacing
Class-level
~3–5 Å longer than C6
~1–2 Å longer than C8
Supports PROTAC ternary complex geometry optimization
Estimated from bond lengths; PROTAC linker optimization studies
Peptide Synthesis PROTAC Linker Design Solid‑Phase Synthesis

Purity Benchmarking vs. Commercial Standards

Commercial suppliers offer Fmoc‑9‑aminononanoic acid at a minimum purity of ≥98% as determined by HPLC . This purity specification is identical to that of the widely used Fmoc‑Ahx linker (≥98–99% HPLC) and exceeds the 95–97% purity range commonly encountered for less‑common linkers such as Fmoc‑11‑aminoundecanoic acid . Higher purity reduces the risk of side reactions and purification burdens during multi‑step SPPS.

HPLC Purity
Data to verify
≥98%
Minimizes side reactions and purification burden in multi-step SPPS
Specification review; conditions vary by manufacturer
Peptide Synthesis Quality Control Procurement

Balanced Hydrophobicity for SPPS and Bioassays

Fmoc‑9‑aminononanoic acid has a computed XLogP3 value of 5.3, reflecting moderate lipophilicity [1]. This value is intermediate between the shorter, less lipophilic Fmoc‑Ahx (C6, predicted XLogP3 ≈4.2) and the longer, more hydrophobic Fmoc‑11‑aminoundecanoic acid (C11, predicted XLogP3 ≈6.1) [2]. The nine‑carbon chain thus offers a compromise that can improve peptide solubility relative to highly hydrophobic linkers while avoiding the excessive aqueous solubility that can promote aggregation of protected intermediates during SPPS [3].

Lipophilicity (XLogP3)
Class-level
5.3 (C9)
~4.2 (C6), ~6.1 (C11)
Intermediate lipophilicity supports both SPPS coupling and aqueous bioassay compatibility
Computed XLogP3; class-level inference
Solid‑Phase Synthesis PROTAC Linker Physicochemical Properties

Standard Fmoc-SPPS Compatibility

Fmoc‑9‑aminononanoic acid is fully compatible with standard Fmoc‑SPPS coupling reagents (e.g., HATU, HBTU, DIC/HOBt) and deprotection conditions (20% piperidine in DMF) [1]. This contrasts with some specialized linkers (e.g., those containing acid‑labile or photolabile moieties) that require non‑standard protocols and can introduce variability. Vendor‑reported melting point (124–128 °C) and storage condition (0–8 °C) are consistent with other Fmoc‑amino acids, ensuring straightforward integration into existing automated synthesis workflows .

SPPS Compatibility
Class-level
Standard Fmoc chemistry
HATU, HBTU, DIC/HOBt
Compatible with automated and manual SPPS; no special protocols needed
Based on class properties; individual coupling may vary
Solid‑Phase Peptide Synthesis Fmoc Chemistry Linker

Chain-Length Validation in PROTAC Linker Sets

Alkyl linkers of varying lengths, including nine‑carbon analogs, have been systematically evaluated in PROTAC development [1]. While no head‑to‑head study compares Fmoc‑9‑aminononanoic acid directly, the linker class is well‑established: the nine‑carbon chain is explicitly listed in vendor‑provided PROTAC linker toolkits (e.g., MedChemExpress HY‑W111228) and is used in published syntheses of PROTACs and peptide conjugates . This demonstrates that the compound has been empirically validated as a functional linker in the relevant biological context.

PROTAC Linker Use
Reported
Listed in commercial toolkits
Supports linker functional context in PROTAC design
Empirical validation via published syntheses; review context
PROTAC Linker Targeted Protein Degradation Chemical Biology

Aggregation Control in SPPS

The length and hydrophobicity of a linker can influence peptide aggregation on the solid support. While no direct comparative study exists for Fmoc‑9‑aminononanoic acid, general SPPS principles indicate that linkers with intermediate chain lengths (C8–C10) are less prone to inducing aggregation than longer, more hydrophobic chains (C11–C12), which can cause on‑resin aggregation and reduce coupling efficiency [1]. The nine‑carbon spacer thus offers a practical advantage over longer analogs when synthesizing aggregation‑prone sequences.

Aggregation Control
Class-level
Intermediate hydrophobicity (C9)
May reduce on-resin aggregation relative to longer hydrophobic linkers
Qualitative inference; sequence-dependent
Solid‑Phase Synthesis Difficult Sequences Aggregation

Key Applications of Fmoc-9-aminononanoic Acid


PROTAC Linker Spatial Optimization

When designing PROTACs, the distance between the E3 ligase ligand and the target‑protein ligand is a critical parameter. Fmoc‑9‑aminononanoic acid provides a 12–13 Å spacer that is longer than commonly used C6 linkers, offering a distinct alternative for optimizing ternary complex geometry [1]. This compound is included in commercial PROTAC linker libraries and has been used in published PROTAC syntheses .

SPPS for Aggregation-Prone Peptides

For peptides prone to on‑resin aggregation (e.g., sequences rich in β‑branched or hydrophobic amino acids), the use of a moderately hydrophobic linker such as Fmoc‑9‑aminononanoic acid (XLogP3 = 5.3) can improve synthesis outcomes relative to more hydrophobic C11 or C12 linkers [1]. The nine‑carbon chain offers a balance between solubility in DMF and reduced aggregation risk during chain assembly .

Bioconjugation and PDC Linker Design

Fmoc‑9‑aminononanoic acid serves as a versatile building block for introducing a flexible alkyl spacer between a peptide and a payload (e.g., fluorophore, drug, or affinity tag). Its high purity (≥98% HPLC) ensures reliable conjugation and minimizes side products [1]. The Fmoc group permits on‑resin deprotection and further elongation, while the free carboxylate can be activated for amide bond formation with amine‑containing payloads .

Peptide Array Construction

Long‑chain alkyl spacers are essential for peptide arrays to ensure that the peptide epitope is accessible to antibodies or other binding partners. Although the 11‑carbon analog (Fmoc‑11‑aminoundecanoic acid) is more commonly cited for this application [1], the nine‑carbon Fmoc‑9‑aminononanoic acid offers a shorter alternative that may be preferable when a slightly reduced spacer length is desired to optimize signal‑to‑noise ratios in array‑based assays.

Application
Selection Property
Validation Focus
PROTAC linker design
9-carbon hydrophobic spacer
Ternary complex geometry assessment
SPPS of aggregation-prone peptides
Intermediate lipophilicity
On-resin aggregation control
Peptide-drug conjugate synthesis
High purity & Fmoc compatibility
Conjugation efficiency and yield
Peptide array construction
Alkyl spacer length
Epitope accessibility and assay signal

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